Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloroaniline is a dichloroaniline having the two chloro-substituents at the 3- and 4-positions . It is a gray to dark-brown crystalline solid at room temperature . It is used as an intermediate for pesticides and dyes .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The molecular weight is 162.02 .Chemical Reactions Analysis
3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH . Hydrochloric acid accelerates decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis
3,4-Dichloroaniline has a melting point of 69-71 °C and a boiling point of 272 °C . It is insoluble in water . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage .Scientific Research Applications
- Application : Researchers have identified microorganisms capable of degrading 3,4-DCA. For instance, Acinetobacter soli strain GFJ2 can convert 3,4-DCA to 4,5-dichlorocatechol through a gene cluster involving dioxygenase (dcdA), flavin reductase (dcdB), and aldehyde dehydrogenase (dcdC) . Understanding these mechanisms can aid in bioremediation efforts to clean up environments contaminated by phenylurea herbicides.
- Application : Researchers have explored the capability of green algae, such as Chlorella pyrenoidosa, to degrade and remove 3,4-DCA from water . This natural approach could be valuable for water treatment and pollution control.
- Application : The metabolite 3,4,3′,4′-Tetrachloroazobenzene (TCAB) , derived from 3,4-DCA, exhibits higher ecotoxicity than the parent compound . Assessing such ecotoxicity informs risk assessments and regulatory decisions.
Biodegradation and Environmental Remediation
Green Algae-Mediated Removal
Ecotoxicity Assessment
Mechanism of Action
Target of Action
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate is a complex compound that interacts with various targetsCompounds with similar structures, such as 3,4-dichloroaniline, have been found to interact with certain enzymes and proteins .
Mode of Action
It is known that similar compounds, such as 3,4-dichloroaniline, inhibit certain biochemical processes . For instance, 3,4-dichloroaniline has been found to inhibit the Hill reaction in photosynthetic electron transfer .
Biochemical Pathways
For instance, 3,4-dichloroaniline, a major metabolite of phenylurea herbicides, affects the photosynthetic electron transfer pathway .
Result of Action
For instance, 3,4-dichloroaniline has been found to cause chlorosis in leaves and inhibit stem elongation in plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(3,4-dichloroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIEXQXFGPQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.